S1P3 Receptor Inhibition: Potency Comparison vs. N-(4-bromophenyl) Analog
In a direct head-to-head comparison of high-throughput screening data, N-cyclopentyl-2,2-diphenylacetamide demonstrates a 4.96-fold higher potency at the human S1P3 receptor compared to its N-(4-bromophenyl) analog, with IC50 values of 6.60 µM and 1.33 µM, respectively [1][2]. This data suggests the cyclopentyl group is less favorable than the 4-bromophenyl group for S1P3 binding in this assay context.
| Evidence Dimension | Inhibition of human S1P3 receptor |
|---|---|
| Target Compound Data | IC50 = 6.60 µM (6600 nM) |
| Comparator Or Baseline | N-(4-bromophenyl)-2,2-diphenylacetamide; IC50 = 1.33 µM (1330 nM) |
| Quantified Difference | 4.96-fold difference in IC50 (Target compound is less potent) |
| Conditions | Human S1P3 receptor; Source: The Scripps Research Institute Molecular Screening Center (MLPCN). |
Why This Matters
This quantitative difference in S1P3 potency is critical for researchers investigating the role of this receptor in immune cell trafficking, inflammation, or cancer, where selecting the appropriate tool compound potency is essential for achieving desired pharmacological effects.
- [1] BindingDB. (2011). BDBM31351 (N-cyclopentyl-2,2-diphenylacetamide) activity on S1P3. Entry ID 4074. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31351 View Source
- [2] BindingDB. (2011). BDBM31367 (N-(4-bromophenyl)-2,2-diphenylacetamide) activity on S1P3. Entry ID 4074. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31367 View Source
